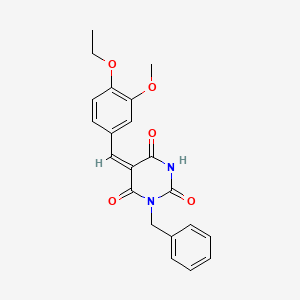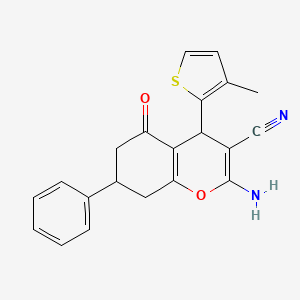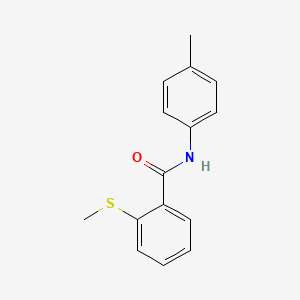![molecular formula C17H24N4O2 B4935024 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide (abbreviated as PBIT) is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. PBIT is a nicotinamide derivative that has been synthesized by several methods and has shown promising results in scientific research.
Wirkmechanismus
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide exerts its effects by binding to the catalytic domain of PARP-1, inhibiting its enzymatic activity. This leads to the accumulation of DNA damage, which triggers cell death pathways, particularly in cancer cells. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been shown to modulate the activity of other enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer and leukemia cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that support tumor growth. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high specificity and potency as a PARP-1 inhibitor, which makes it a valuable tool for studying the role of PARP-1 in cellular processes. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide's effects on other enzymes and cellular processes, which may have implications for the treatment of various diseases. Additionally, the development of new synthesis methods for 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide may improve its availability and facilitate its use in scientific research.
Synthesemethoden
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can be synthesized by several methods, including the reaction of 6-bromo-nicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through column chromatography. Another method involves the reaction of 6-chloronicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has shown promising results as an inhibitor of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. In pharmacology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. In biotechnology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been used as a tool to study the role of PARP-1 in cellular processes.
Eigenschaften
IUPAC Name |
6-(tert-butylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-6-13-9-14(23-21-13)11-19-16(22)12-7-8-15(18-10-12)20-17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYBDIXFPXZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)


![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
